molecular formula C18H21FN2OS B4588506 (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4588506
M. Wt: 332.4 g/mol
InChI Key: SIQKMDZMOPCGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a thiophene ring substituted with ethyl and methyl groups, and a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Mechanism of Action

The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes . These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-3-14-13(2)23-12-15(14)18(22)21-10-8-20(9-11-21)17-7-5-4-6-16(17)19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQKMDZMOPCGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Reactant of Route 6
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

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